molecular formula C7H6F3NO2S B13307708 2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide

2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide

Katalognummer: B13307708
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: LNAGREPAFPYFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6F3NO2S. It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2,3,5-trifluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzene ring .

Wissenschaftliche Forschungsanwendungen

2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,5-Trifluoro-N-methylbenzene-1-sulfonamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • Trifluoromethanesulfonamide

Uniqueness

2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C7H6F3NO2S

Molekulargewicht

225.19 g/mol

IUPAC-Name

2,3,5-trifluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c1-11-14(12,13)6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3

InChI-Schlüssel

LNAGREPAFPYFRG-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=CC(=CC(=C1F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.